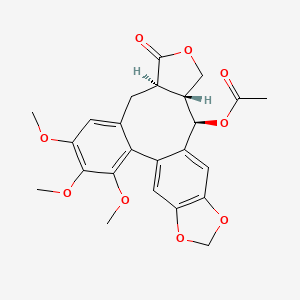

(-)-Steganacin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

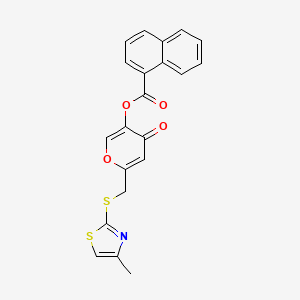

(-)-Steganacin is a natural product that has been isolated from the bark of the tree, Aglaia stellatopilosa. This compound has attracted the attention of researchers due to its potential applications in the field of medicine. This compound is a complex molecule that contains several functional groups, including a lactone, a furan ring, and a tetrahydrofuran ring. These structural features make this compound an interesting target for chemical synthesis.

Scientific Research Applications

Antimitotic and Antitubulin Activity

- Antimitotic Properties : Steganacin inhibits cleavage in sea urchin eggs and prevents the formation of the mitotic apparatus at specific concentrations. This highlights its potential role in studying cell division processes (Wang, Rebhum, & Kupchan, 1977).

- Antitubulin Effects : The compound inhibits tubulin polymerization in vitro and has been observed to cause depolymerization of preformed microtubules, indicating its utility in microtubule dynamics research (Wang, Rebhum, & Kupchan, 1977).

Inhibition of HeLa Cell Growth

- Steganacin has been shown to block the replication of HeLa cells in mitosis, serving as an important tool in cancer cell biology studies (Schiff, Kende, & Horwitz, 1978).

Synthesis and Stereochemistry

- Asymmetric Synthesis : Researchers have successfully synthesized (+)-steganacin, determining the absolute stereochemistry of natural (-)-steganacin. This is crucial for understanding the molecular structure and activity relationships of this compound (Tomioka, Ishiguro, & Koga, 1980).

- Analog Synthesis : New analogs of steganacin, with a focus on their stereochemical configurations, have been synthesized, broadening the scope of its applications in pharmaceutical research (Laurent et al., 2011).

Structure-Activity Relationships

- Steganacin's structure-activity relationships, particularly in inhibiting microtubule assembly, have been extensively studied. This research contributes to a better understanding of its mode of action at the molecular level (Zavala, Guénard, Robin, & Brown, 1980).

Modification and Stability

- Efforts have been made to modify steganacin to increase its stability and effectiveness, such as replacing the lactone ring with a 1,5-disubstituted triazole, which is significant for developing more potent pharmaceutical agents (Imperio et al., 2007).

Cytotoxic Activities

- The cytotoxic activities of steganacin analogs have been examined, revealing insights into their potential therapeutic applications in treating various cancers (Tomioka et al., 1991).

properties

IUPAC Name |

[(9R,13R,14R)-3,4,5-trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O9/c1-11(25)33-21-14-8-18-17(31-10-32-18)7-13(14)20-12(5-15-16(21)9-30-24(15)26)6-19(27-2)22(28-3)23(20)29-4/h6-8,15-16,21H,5,9-10H2,1-4H3/t15-,16+,21+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTXBUKLGQCZHC-XFQAVAEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2COC(=O)C2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961694 |

Source

|

| Record name | Steganacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41451-68-7 |

Source

|

| Record name | Steganacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

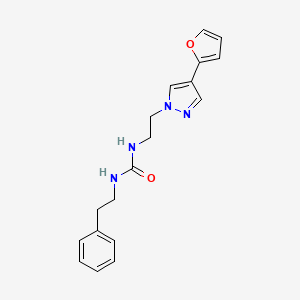

![5-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2667147.png)

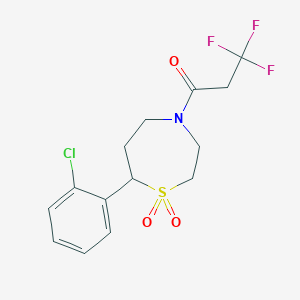

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2667150.png)

![7-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2667152.png)

![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)

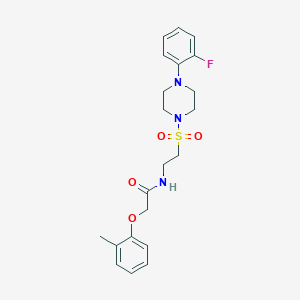

![tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate](/img/structure/B2667162.png)

![N-[1-(1-Adamantyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B2667165.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2667166.png)